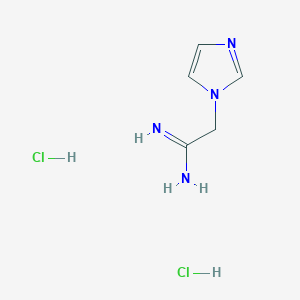
1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also includes a trifluoroethoxy group, which is an ether group with a trifluoromethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and piperidine rings, as well as the trifluoroethoxy group. The electron-withdrawing nature of the trifluoroethoxy group could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and piperidine rings, as well as the trifluoroethoxy group. The azetidine and piperidine rings could potentially undergo reactions at the nitrogen atom, while the trifluoroethoxy group could potentially undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and piperidine rings could contribute to its basicity, while the trifluoroethoxy group could contribute to its polarity and potentially its stability .Applications De Recherche Scientifique
Hydrogen-bonding Patterns and Crystal Structures
Research into related compounds, such as enaminones and their analogues, reveals intricate hydrogen-bonding patterns that contribute significantly to their crystal structures. These patterns are crucial for understanding the stability and reactivity of similar compounds. Studies have characterized compounds by bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers and further stabilization through weak interactions (Balderson et al., 2007).
Synthesis and Characterization
The synthesis of compounds bearing the piperidin-1-yl ethanone moiety, employing techniques such as click chemistry, has been detailed, providing insight into their structural and spectroscopic characterization. Such studies are fundamental for developing new materials with potential applications in drug design and materials science (Govindhan et al., 2017).
Reactivity and Functionalization
Investigations into the reactivity of compounds with similar structural motifs, focusing on reactions with nucleophiles, have illuminated the pathways to functionalize these molecules further. This research is pivotal for synthesizing derivatives with enhanced properties or specific functionalities (Coe et al., 2000).
Antibacterial Activity
The antibacterial activity of piperidine-containing compounds synthesized via microwave-assisted methods has been explored, showing promise for developing new antimicrobial agents. This application is crucial in the pharmaceutical industry, especially in the fight against resistant bacterial strains (Merugu et al., 2010; Merugu et al., 2010).
Advanced Building Blocks for Drug Discovery
The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and related compounds have been documented. These studies highlight the potential of such compounds as versatile building blocks in drug discovery, providing new avenues for the development of therapeutics (Feskov et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-9(19)17-4-2-10(3-5-17)12(20)18-6-11(7-18)21-8-13(14,15)16/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBFFKNJTVNBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2580343.png)
![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)

![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)

![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580365.png)